molecular formula C22H23NO5 B2718016 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946235-95-6

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2718016
CAS No.: 946235-95-6
M. Wt: 381.428
InChI Key: YGULABNYKHRPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. Its structure includes a 4-methoxyphenyl substituent at position 3 and a 3-methoxypropyl chain at position 7. These substituents influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-25-11-3-10-23-12-18-20(28-14-23)9-8-17-21(24)19(13-27-22(17)18)15-4-6-16(26-2)7-5-15/h4-9,13H,3,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGULABNYKHRPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS No. 946235-95-6) is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its anticancer and antioxidant properties.

The molecular formula of this compound is C22H23NO5C_{22}H_{23}NO_5 with a molecular weight of 381.4 g/mol. The structure includes a chromeno-oxazine framework which is significant in medicinal chemistry for its diverse biological activities.

PropertyValue
Molecular Formula C22H23NO5C_{22}H_{23}NO_5
Molecular Weight 381.4 g/mol
CAS Number 946235-95-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the chromeno and oxazine rings. Various methods have been reported in literature for synthesizing similar compounds, often utilizing starting materials such as phenolic compounds and appropriate aldehydes or ketones.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole containing methoxyphenyl groups were tested against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). These studies revealed that the presence of methoxy substituents could enhance the cytotoxic effects against these cancer cells, suggesting a potential mechanism of action through apoptosis induction mediated by caspases .

A specific study highlighted that compounds with methoxy groups demonstrated binding affinity to caspase enzymes, which are crucial for programmed cell death. The findings suggested that the anticancer activity is likely mediated through a multitarget mechanism involving apoptotic pathways .

Antioxidant Activity

In addition to anticancer properties, the compound's antioxidant activity has also been explored. The DPPH assay is commonly used to evaluate the free radical scavenging ability of compounds. Research has shown that derivatives similar to this compound exhibit significant antioxidant activity, which may contribute to their overall therapeutic potential by reducing oxidative stress in cells .

Case Studies

  • Anticancer Efficacy : In vitro studies using MCF-7 and MDA-MB-231 cell lines demonstrated that compounds with methoxy substitutions had IC50 values indicating effective cytotoxicity at concentrations as low as 100 µM. The presence of the methoxy group was crucial for enhancing the interaction with cellular targets involved in apoptosis .
  • Mechanistic Insights : Molecular docking studies provided insights into how these compounds interact with key proteins involved in cancer progression. The binding energies calculated during these simulations indicated a strong affinity for caspase enzymes, supporting their role in promoting apoptosis in cancer cells .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have documented the anticancer potential of chromeno derivatives. For instance:

  • A derivative with a similar structure showed effective inhibition against breast cancer cell lines (MCF-7), achieving an IC50 value of 15 µM.
  • Another study highlighted that compounds related to this class demonstrated apoptosis induction in various cancer cell lines through different mechanisms .

Antimicrobial Properties

Oxazine-containing compounds have been reported to possess antimicrobial activities:

  • Related compounds exhibited activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
  • The mechanism of action may involve disruption of microbial membranes or inhibition of metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases:

  • Some chromeno derivatives have shown promise in modulating cytokine production and reducing inflammatory markers. For example, a study revealed that a similar compound reduced TNF-alpha levels in macrophages by approximately 40% at a concentration of 10 µM .

Case Studies and Research Findings

Here are notable case studies that illustrate the compound's potential applications:

Study Objective Findings
Study 1Anticancer activityA derivative reduced viability in MCF-7 cells with an IC50 of 15 µM.
Study 2Antimicrobial efficacyDemonstrated significant antibacterial activity against E. coli and S. aureus.
Study 3Anti-inflammatory potentialReduced TNF-alpha levels by 40% in stimulated macrophages at 10 µM concentration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno-oxazine derivatives exhibit structural diversity through variations in substituents on the phenyl rings and alkyl chains. Below is a systematic comparison of the target compound with its structural analogs, focusing on substituent effects, synthetic yields, and physicochemical properties.

Substituent Variations on the Phenyl Ring

  • 4-Methoxyphenyl vs. 4-Chlorophenyl

    • Target Compound : 3-(4-Methoxyphenyl)-9-(3-methoxypropyl)-... (RN 946385-25-7 in and is a 4-chlorophenyl analog).
    • Impact : The methoxy group (-OCH₃) is electron-donating, enhancing aromatic π-π interactions, while the chloro (-Cl) group is electron-withdrawing, increasing electrophilicity. This difference may alter binding affinities in biological systems .
  • 3,4-Dimethoxyphenyl Derivatives Compounds such as 3-(3,4-dimethoxyphenyl)-9-(4-hydroxybutyl)-...

Alkyl Chain Modifications

  • 3-Methoxypropyl vs. Hydroxyalkyl Chains

    • Derivatives with 4-hydroxybutyl or 4-hydroxypentyl chains (e.g., 4a and 4b in ) exhibit higher hydrogen-bonding capacity, which may enhance water solubility but reduce metabolic stability compared to the methoxypropyl group in the target compound .
    • Synthetic Yields : Hydroxyalkyl analogs (e.g., 4a, 82% yield) are synthesized more efficiently than methoxypropyl derivatives, suggesting steric or electronic challenges in introducing methoxy groups .
  • Benzyl and Thiophene Substituents Compounds like 9-(3-methoxybenzyl)-4-propyl-... () and 9-(2-thienylmethyl)-...

Physicochemical Properties

Compound Substituents (Position 3/9) Melting Point (°C) Yield (%) Key Properties
Target Compound 4-OCH₃ / 3-OCH₂CH₂CH₂OCH₃ Not reported Not reported Moderate lipophilicity, balanced solubility
4a () 4-OCH₃ / 4-hydroxybutyl Not reported 82 High polarity, hydrogen bonding
9-(3-Methoxybenzyl)-4-propyl-... () 3-OCH₃ / propyl Not reported Not reported High lipophilicity
6f () 4-OCH₃ / 4-methylbenzyl 170–173 67 Crystalline stability

Q & A

Q. Characterization Tools :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding (e.g., downfield shifts for oxazinone carbonyl groups at δ ~177 ppm in 13^13C NMR) .
  • Mass Spectrometry : HRMS (ESI+) to validate molecular weight (e.g., observed [M+H]+^+ within 0.3 ppm error) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C oxazine) .

Q. Experimental Design :

  • SAR Studies : Synthesize analogs with systematic substitutions (e.g., -F, -Cl, -OCH3_3) and compare IC50_{50} values in enzyme inhibition assays.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with targets (e.g., HIV protease, cytochrome P450) .

Contradiction Resolution :
Conflicting data on fluorinated derivatives’ cytotoxicity (e.g., high potency vs. low selectivity) can be resolved by:

  • Dose-Response Curves : Test across a wider concentration range.
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific interactions .

Basic: What crystallographic techniques are suitable for resolving its 3D structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Use SHELX suite for structure refinement .
    • Key Parameters : High-resolution data (<1.0 Å), R-factor <5% for precise electron density maps.
    • Challenges : Flexible side chains (e.g., methoxypropyl) may require low-temperature (100 K) data collection to reduce disorder .

Q. Example Workflow :

Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) for small crystals.

Phasing : Direct methods (SHELXT) for initial model.

Refinement : SHELXL with anisotropic displacement parameters .

Advanced: How to address discrepancies in NMR data between synthetic batches?

Methodological Answer:
Contradictions often arise from:

  • Tautomerism : Oxazinone rings may exhibit keto-enol tautomerism, shifting NMR peaks. Use 15^{15}N NMR or variable-temperature NMR to identify equilibrium states .
  • Residual Solvents : Trace DMF or THF in crude products can mask signals. Employ high-vacuum drying or deuterated solvent exchanges .
  • Diastereomerism : Chiral centers (e.g., in morpholinopropyl derivatives) require chiral HPLC or Mosher’s ester analysis for stereochemical confirmation .

Q. Validation Protocol :

Repeat Synthesis : Ensure consistent reaction conditions (temperature, solvent purity).

2D NMR : HSQC and HMBC to assign ambiguous peaks (e.g., overlapping aromatic protons) .

Basic: What in vitro assays are appropriate for preliminary bioactivity screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., HIV protease inhibition using FRET substrates) .

Q. Data Interpretation :

  • False Positives : Include controls with DMSO (solvent) and known inhibitors.
  • Dose Normalization : Express activity as % inhibition relative to baseline .

Advanced: How to design a mechanistic study for its antitrypanosomal activity?

Methodological Answer:

  • Target Identification : Use thermal proteome profiling (TPP) to identify protein targets in Trypanosoma brucei lysates .
  • Metabolomic Profiling : LC-MS/MS to track changes in parasite glycolysis (key energy pathway) post-treatment.
  • Resistance Induction : Serial passage under sublethal doses to identify mutation hotspots via whole-genome sequencing .

Contradiction Management :
If in vitro activity does not translate to in vivo models (e.g., mice), investigate:

  • Pharmacokinetics : Plasma protein binding (ultrafiltration) and hepatic microsome stability .
  • Metabolite Screening : Identify inactive/degraded products using HRMS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.